molecular formula C19H19Cl3N2O3 B4112576 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B4112576
M. Wt: 429.7 g/mol
InChI Key: LCJABLBODOUAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a morpholine ring, chlorinated phenyl groups, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with 2,4-dichlorophenol in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.

    Amidation: The intermediate is then reacted with a suitable amide-forming reagent, such as propanoyl chloride, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide: Contains a furan ring instead of a phenoxy group.

Uniqueness

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N2O3/c1-12(27-18-5-2-13(20)10-16(18)22)19(25)23-14-3-4-17(15(21)11-14)24-6-8-26-9-7-24/h2-5,10-12H,6-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJABLBODOUAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Cl)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.